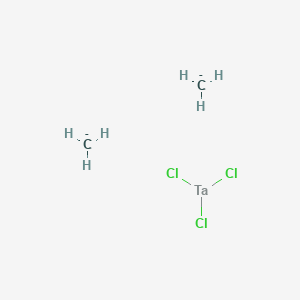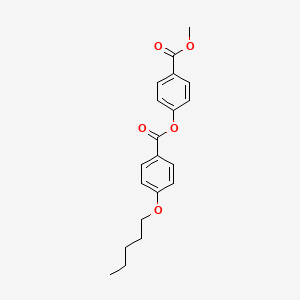![molecular formula C12H10Cl3N5 B14669948 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine CAS No. 51387-79-2](/img/structure/B14669948.png)
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both pyrimidyl and dichlorophenyl groups, suggests potential biological activity and utility in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidylamine with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-phenylguanidine
- 1-[4-Chloro-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
- 1-[4-Methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
Uniqueness
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is unique due to the presence of both chloro and methyl groups on the pyrimidyl ring, as well as the dichlorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51387-79-2 |
|---|---|
Molekularformel |
C12H10Cl3N5 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
2-(4-chloro-6-methylpyrimidin-2-yl)-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C12H10Cl3N5/c1-6-4-10(15)19-12(17-6)20-11(16)18-7-2-3-8(13)9(14)5-7/h2-5H,1H3,(H3,16,17,18,19,20) |
InChI-Schlüssel |
UPBWVYJXRIWICO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


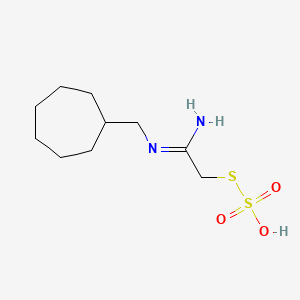
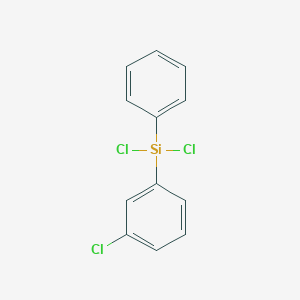
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
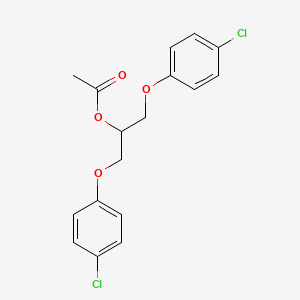
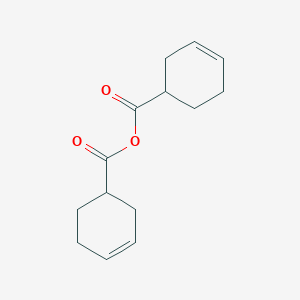
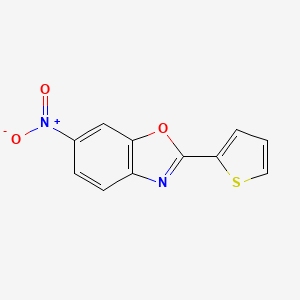


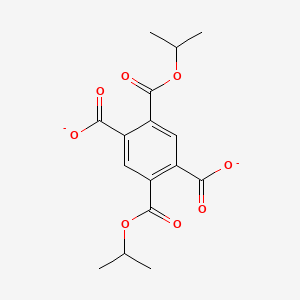
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

